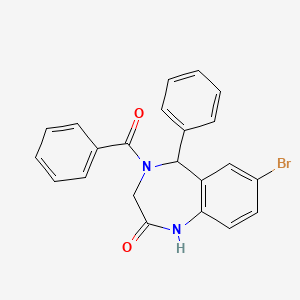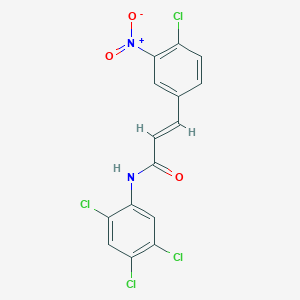
5-(4-morpholinylcarbonyl)-2-phenyl-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-morpholinylcarbonyl)-2-phenyl-1H-isoindole-1,3(2H)-dione, also known as PHCCC, is a selective positive allosteric modulator of metabotropic glutamate receptor subtype 4 (mGluR4). It is a synthetic compound that has shown promising results in various scientific research studies.
作用機序
5-(4-morpholinylcarbonyl)-2-phenyl-1H-isoindole-1,3(2H)-dione acts as a positive allosteric modulator of mGluR4, which is a G protein-coupled receptor that is primarily expressed in the brain. By binding to the allosteric site of mGluR4, 5-(4-morpholinylcarbonyl)-2-phenyl-1H-isoindole-1,3(2H)-dione enhances the receptor's response to glutamate, leading to the activation of downstream signaling pathways. This results in the regulation of neurotransmitter release, synaptic plasticity, and neuronal excitability.
Biochemical and Physiological Effects:
5-(4-morpholinylcarbonyl)-2-phenyl-1H-isoindole-1,3(2H)-dione has been shown to increase the release of dopamine in the striatum, which is a key brain region involved in reward and addiction. It also enhances the release of glutamate in the prefrontal cortex, leading to improved cognitive function. 5-(4-morpholinylcarbonyl)-2-phenyl-1H-isoindole-1,3(2H)-dione has also been shown to reduce anxiety-like behavior and improve motor function in animal models of Parkinson's disease.
実験室実験の利点と制限
5-(4-morpholinylcarbonyl)-2-phenyl-1H-isoindole-1,3(2H)-dione is a highly selective and potent modulator of mGluR4, which makes it an ideal tool for studying the physiological and pathological roles of this receptor. However, its limited solubility in water and low bioavailability in vivo can pose challenges for its use in animal models and clinical trials.
将来の方向性
The potential therapeutic applications of 5-(4-morpholinylcarbonyl)-2-phenyl-1H-isoindole-1,3(2H)-dione are still being explored, and future studies will focus on its efficacy and safety in human subjects. Further research is also needed to elucidate the molecular mechanisms underlying its neuroprotective effects and to identify novel targets for drug development. Additionally, the development of more efficient synthesis methods and analogs of 5-(4-morpholinylcarbonyl)-2-phenyl-1H-isoindole-1,3(2H)-dione may lead to the discovery of new drugs with improved pharmacokinetic properties and therapeutic potential.
Conclusion:
In conclusion, 5-(4-morpholinylcarbonyl)-2-phenyl-1H-isoindole-1,3(2H)-dione is a promising compound that has shown potential therapeutic applications in various neurological and psychiatric disorders. Its selective modulation of mGluR4 and its effects on neurotransmitter release and synaptic plasticity make it an ideal tool for studying the physiological and pathological roles of this receptor. However, further research is needed to fully understand its mechanisms of action and to develop more efficient synthesis methods and analogs for drug development.
合成法
5-(4-morpholinylcarbonyl)-2-phenyl-1H-isoindole-1,3(2H)-dione is synthesized through a multistep process that involves the reaction of 4-nitrobenzaldehyde with morpholine, followed by the reduction of the nitro group to an amine group. This intermediate compound is then reacted with phthalic anhydride to form the final product, 5-(4-morpholinylcarbonyl)-2-phenyl-1H-isoindole-1,3(2H)-dione.
科学的研究の応用
5-(4-morpholinylcarbonyl)-2-phenyl-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has shown promising results in the treatment of Parkinson's disease, anxiety, depression, and addiction. 5-(4-morpholinylcarbonyl)-2-phenyl-1H-isoindole-1,3(2H)-dione has also been studied for its neuroprotective effects in traumatic brain injury and stroke.
特性
IUPAC Name |
5-(morpholine-4-carbonyl)-2-phenylisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-17(20-8-10-25-11-9-20)13-6-7-15-16(12-13)19(24)21(18(15)23)14-4-2-1-3-5-14/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMQPBIFAIWCKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Morpholine-4-carbonyl)-2-phenylisoindole-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-L-prolinate](/img/structure/B5144778.png)

![1-(3-chlorophenyl)-4-{1-[(phenylthio)acetyl]-3-piperidinyl}piperazine](/img/structure/B5144792.png)
![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3,5-dimethyl-4-isoxazolesulfonamide](/img/structure/B5144798.png)
![N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5144811.png)
![5-{[(5-chloro-3-pyridinyl)oxy]methyl}-N-methyl-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B5144818.png)
![N-methyl-N-(2-pyrazinylmethyl)-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5144829.png)
![4-[5-(4-fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B5144837.png)
![(4-isopropylbenzyl)[2-nitro-5-(1-pyrrolidinyl)phenyl]amine](/img/structure/B5144841.png)
![4-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)phenyl acetate](/img/structure/B5144842.png)

![3-[(2,3-dichlorophenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5144855.png)